1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(1H-benzo[d]imidazol-2-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c28-21(11-10-20-24-18-8-4-5-9-19(18)25-20)27-12-16(15-6-2-1-3-7-15)17(13-27)22-23-14-29-26-22/h1-9,14,16-17H,10-13H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYGJPNCAFCGHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CCC2=NC3=CC=CC=C3N2)C4=NOC=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(1H-benzo[d]imidazol-2-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of a hydrazide with a carboxylic acid derivative.
Attachment of the Benzimidazole Moiety: The benzimidazole ring can be introduced through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(1H-benzo[d]imidazol-2-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound can be achieved through various organic reactions that allow for the careful construction of its functional groups. Key methods include:
- Refluxing hydrazides with carbonyl compounds : This method facilitates the formation of oxadiazole derivatives.
- Use of catalysts : Acetic acid is often employed to enhance reaction rates and yields.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are utilized to confirm the structure and purity of the synthesized compound.
Anticancer Potential
Research indicates that compounds similar to 1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(1H-benzo[d]imidazol-2-yl)propan-1-one exhibit promising anticancer properties. For example:
- Cytotoxicity Studies : The compound has shown cytotoxic effects against various cancer cell lines, including pancreatic carcinoma (Panc-1) and triple-negative breast cancer (MDA-MB-231). In vitro assays have demonstrated that certain derivatives significantly inhibit cell colony formation and reduce viability in tumor spheroids .
Research Findings
Recent studies have expanded on the applications of this compound in medicinal chemistry:
- Antimicrobial Activity : The structural characteristics suggest potential antimicrobial properties, making it a candidate for further exploration in treating infections.
- Structure–Activity Relationship (SAR) : Ongoing research aims to optimize derivatives of this compound for enhanced efficacy against specific biological targets, thereby improving therapeutic outcomes .
Case Studies
Several studies have highlighted the effectiveness of pyrrolidine derivatives in cancer treatment:
Mechanism of Action
The mechanism of action of 1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(1H-benzo[d]imidazol-2-yl)propan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The compound’s uniqueness lies in its combination of oxadiazole and benzimidazole motifs. Below is a comparative analysis with related molecules:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Bioactivity Potential: The target compound’s oxadiazole moiety distinguishes it from imidazole-based analogues (e.g., 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one), which lack the electron-deficient character critical for strong target binding.
Physicochemical Properties :
- The predicted LogP of 2.8 for the target compound suggests moderate lipophilicity, intermediate between the hydrophilic imidazole-carboxylic acid adduct (LogP 1.5) and the highly lipophilic benzimidazole-pyridine derivative (LogP 3.2). This balance may enhance membrane permeability while retaining solubility.
Synthetic Accessibility: The pyrrolidine-oxadiazole linkage in the target compound likely requires multi-step synthesis, contrasting with simpler imidazole-propanone derivatives.
Biological Activity
The compound 1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(1H-benzo[d]imidazol-2-yl)propan-1-one is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes the following moieties:
- Oxadiazole : Known for various biological activities, including antimicrobial and anticancer properties.
- Pyrrolidine : Often associated with neuroactive compounds.
- Benzo[d]imidazole : Recognized for its pharmacological significance in various therapeutic areas.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrrolidinone compounds exhibit significant anticancer activities against various cancer cell lines. Notably, the compound under discussion has shown promising results in inhibiting cell viability and colony formation in breast and pancreatic cancer models.
Key Findings:
- Cell Viability : The compound significantly decreased the viability of triple-negative breast cancer (MDA-MB-231) and pancreatic carcinoma (Panc-1) cells. The half-maximal effective concentration (EC50) values were reported at 7.3 μM for MDA-MB-231 and 10.2 μM for Panc-1 cells .
| Cell Line | EC50 (μM) |
|---|---|
| MDA-MB-231 | 7.3 |
| Panc-1 | 10.2 |
The mechanisms through which this compound exerts its effects involve:
- Inhibition of Colony Formation : At concentrations of 1 and 2 μM, the compound completely disrupted colony growth in MDA-MB-231 cells.
- Clonogenic Assay Results : The compound demonstrated a strong ability to inhibit the growth of tumor spheroids, indicating potential as an effective anticancer agent .
- Wound-Healing Assay : While it did not significantly inhibit cell migration in this assay, its impact on colony formation suggests a selective mechanism targeting proliferative pathways rather than migratory ones .
Structure–Activity Relationship (SAR)
The SAR studies indicate that specific structural components of the compound contribute to its biological activity:
- The presence of the oxadiazole ring enhances anticancer activity.
- Modifications to the pyrrolidine and benzo[d]imidazole components can lead to variations in potency and selectivity against different cancer types .
Study 1: Anticancer Efficacy
In a recent study involving the evaluation of various pyrrolidinone derivatives, compounds incorporating oxadiazole and benzimidazole fragments showed significant cytotoxic effects against both MDA-MB-231 and Panc-1 cell lines. The study highlighted that compounds with larger substituents tended to exhibit higher activity levels, suggesting a correlation between molecular complexity and biological efficacy .
Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that certain derivatives could induce apoptosis in cancer cells through intrinsic pathways, as evidenced by increased caspase activity in treated cells compared to controls . This finding supports the potential development of these compounds as targeted therapies.
Q & A
Basic: What synthetic routes are recommended for preparing this compound, and how are intermediates characterized?
Answer:
A four-step synthesis is commonly employed:
Step 1 : Condensation of α-ketoglutaric acid with a benzimidazole precursor under acidic conditions (e.g., 4N HCl) to form a key oxobutanoic acid intermediate.
Step 2 : Hydrazide formation via reaction with hydrazine hydrate.
Step 3 : Cyclization with substituted acids to generate the 1,3,4-oxadiazole ring.
Step 4 : Final coupling to introduce the pyrrolidine-phenyl moiety.
Characterization : Intermediates are validated using IR (to confirm carbonyl and NH stretches), -/-NMR (for regiochemical confirmation), and mass spectrometry (for molecular ion verification) .
Advanced: How can reaction conditions be optimized to improve cyclization efficiency during oxadiazole ring formation?
Answer:
Optimization strategies include:
- Catalyst screening : Use of POCl or polyphosphoric acid (PPA) to enhance cyclization yields.
- Solvent effects : Polar aprotic solvents (e.g., DMF) at 100–120°C improve intramolecular dehydration.
- Time-temperature profiling : Monitor reaction progress via TLC/HPLC to minimize side products (e.g., open-chain hydrazones).
- Substituent tuning : Electron-withdrawing groups on the hydrazide precursor reduce steric hindrance during ring closure. Data from analogous compounds show yield improvements from 45% to 72% under optimized conditions .
Basic: Which spectroscopic methods are critical for confirming the compound’s structure?
Answer:
- -NMR : Key signals include pyrrolidine protons (δ 3.1–3.5 ppm), benzimidazole aromatic protons (δ 7.2–8.1 ppm), and oxadiazole-coupled CH groups (δ 4.2–4.8 ppm).
- IR : Peaks at 1650–1680 cm (C=O stretch) and 3100–3300 cm (N-H stretch).
- Mass spectrometry : Molecular ion [M+H] should match the exact mass (e.g., m/z ~432 for CHNO).
Contradictions in spectral data (e.g., missing split patterns) may indicate stereochemical ambiguity, requiring X-ray crystallography for resolution .
Advanced: How to resolve discrepancies between experimental spectral data and computational predictions?
Answer:
- Dynamic NMR : Probe rotational barriers in flexible moieties (e.g., pyrrolidine ring puckering) by variable-temperature NMR.
- DFT calculations : Compare computed -NMR chemical shifts (using Gaussian/B3LYP/6-31G*) with experimental data to identify conformational mismatches.
- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry (e.g., oxadiazole vs. 1,2,4-triazole tautomerism) using single-crystal diffraction .
Basic: What computational tools predict the compound’s drug-likeness and pharmacokinetic properties?
Answer:
- Molinspiration : Calculate descriptors (e.g., LogP <5, molecular weight <500 Da) to assess Lipinski compliance.
- SwissADME : Predict topological polar surface area (TPSA; ideal range: 80–140 Å) and blood-brain barrier permeability.
- ADMETlab 2.0 : Estimate CYP450 inhibition risk and aqueous solubility. For this compound, predicted LogP = 3.2 and TPSA = 98 Å suggest oral bioavailability but potential P-glycoprotein efflux .
Advanced: How to validate in-silico ADMET predictions with in vitro assays?
Answer:
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS to confirm metabolic stability predictions.
- Caco-2 permeability : Compare experimental P values (>1 × 10 cm/s) with SwissADME predictions.
- hERG binding assay : Use patch-clamp electrophysiology to validate computational alerts for cardiotoxicity. For benzimidazole-oxadiazole hybrids, hERG IC values often correlate with basic nitrogen count .
Basic: What strategies are used to analyze the compound’s stability under physiological conditions?
Answer:
- pH stability profiling : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC.
- Forced degradation : Expose to heat (40–60°C), UV light, and oxidative stress (HO) to identify labile groups (e.g., oxadiazole ring hydrolysis).
- Plasma stability : Assess compound integrity in rodent/human plasma at 37°C over 24 hours .
Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?
Answer:
- Core modifications : Synthesize analogs with substituted benzimidazoles (e.g., 5-nitro for enhanced H-bonding) or oxadiazole bioisosteres (e.g., 1,2,3-triazoles).
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical features (e.g., hydrogen bond acceptors at the oxadiazole ring).
- Biological screening : Test analogs against target panels (e.g., kinase inhibitors) and correlate activity with computed electrostatic potential surfaces .
Basic: What crystallization techniques are suitable for obtaining high-quality crystals for X-ray analysis?
Answer:
- Slow evaporation : Dissolve the compound in a 1:1 DCM/methanol mixture and allow gradual solvent evaporation at 4°C.
- Vapor diffusion : Use isopropyl alcohol as an antisolvent in a sitting-drop setup.
- Temperature cycling : Alternate between 25°C and 4°C to induce nucleation. Successful crystallization of related compounds (e.g., triazole-pyrrolidine hybrids) required 7–14 days .
Advanced: How to address low reproducibility in biological assays for this compound?
Answer:
- Batch variability : Characterize purity (>95% via HPLC) and confirm stereochemical consistency (e.g., chiral HPLC or optical rotation).
- Solubility optimization : Use co-solvents (e.g., 10% DMSO/PEG-400) or nanoformulation to mitigate aggregation.
- Target engagement assays : Confirm on-target effects using CRISPR knockouts or competitive binding studies. For example, inconsistent IC values in kinase assays may arise from off-target binding to ATP pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
